1,4-Dichloro-2,2-difluorobutane
Overview
Description
1,4-Dichloro-2,2-difluorobutane is a halogenated organic compound with the molecular formula C4H6Cl2F2. It is used as a reagent and building block in organic synthesis. This compound is known for its applications in various industrial processes, including its use as a refrigerant, solvent, and blowing agent.
Preparation Methods
1,4-Dichloro-2,2-difluorobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with chlorinating and fluorinating agents under controlled conditions . Another method includes the use of tetrahydrofuran as a starting material, which undergoes halogenation to produce the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Dichloro-2,2-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include sodium sulfide, lithium wire, and various oxidizing or reducing agents . The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,4-Dichloro-2,2-difluorobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand the effects of halogenated compounds on biological systems.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, refrigerants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,2-difluorobutane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1,4-Dichloro-2,2-difluorobutane can be compared with other halogenated butanes, such as:
1,4-Dichlorobutane: Similar in structure but lacks fluorine atoms, making it less reactive in certain chemical reactions.
1,2-Dichlorobutane: Another isomer with different reactivity and applications.
1,4-Difluorobutane: Contains fluorine atoms but lacks chlorine, leading to different chemical properties.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart specific reactivity and stability characteristics.
Properties
IUPAC Name |
1,4-dichloro-2,2-difluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2F2/c5-2-1-4(7,8)3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWVONAQUDNCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(CCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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